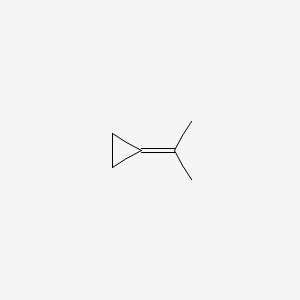
Cyclopropane, (1-methylethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane, (1-methylethylidene)-, also known as Propane, 2-cyclopropylidene-, is a chemical compound with the molecular formula C6H10 and a molecular weight of 82.1436 g/mol . This compound is characterized by a cyclopropane ring substituted with an isopropylidene group, making it a unique and interesting molecule in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropane, (1-methylethylidene)- can be synthesized through various methods. One common approach involves the reaction of diazomethane with alkenes to form cyclopropanes. This reaction is facilitated by light, heat, or copper to generate methylene, which then reacts with the alkene . Another method involves the use of Grignard reagents in cross-coupling reactions to introduce the cyclopropylidene group .
Industrial Production Methods: Industrial production of cyclopropane derivatives often employs catalytic systems such as cobalt or palladium catalysts to facilitate the cross-coupling reactions. These methods are efficient and can be scaled up for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropane, (1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into alkanes.
Substitution: Substitution reactions can introduce different functional groups into the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions using halogens (Cl2, Br2) or halogenating agents (NBS) are common.
Major Products Formed:
Oxidation: Alcohols, ketones.
Reduction: Alkanes.
Substitution: Halogenated cyclopropanes.
Aplicaciones Científicas De Investigación
Cyclopropane, (1-methylethylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Cyclopropane derivatives are explored for their pharmacological properties and potential therapeutic applications.
Industry: It is used in the production of various materials and chemicals due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of cyclopropane, (1-methylethylidene)- involves its interaction with molecular targets through its reactive cyclopropane ring. The ring strain in cyclopropane makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties .
Comparación Con Compuestos Similares
Cyclopropane: The parent compound with a simple cyclopropane ring.
Cyclobutane: A four-membered ring compound with similar ring strain.
Cyclopentane: A five-membered ring compound with less ring strain compared to cyclopropane.
Uniqueness: Cyclopropane, (1-methylethylidene)- is unique due to the presence of the isopropylidene group, which imparts additional reactivity and steric effects. This makes it a valuable compound in synthetic chemistry for creating complex molecules with specific properties .
Propiedades
Número CAS |
4741-86-0 |
|---|---|
Fórmula molecular |
C6H10 |
Peso molecular |
82.14 g/mol |
Nombre IUPAC |
propan-2-ylidenecyclopropane |
InChI |
InChI=1S/C6H10/c1-5(2)6-3-4-6/h3-4H2,1-2H3 |
Clave InChI |
WRKAQWHUTDUJHT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


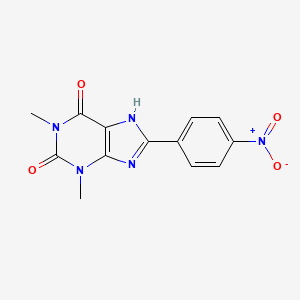
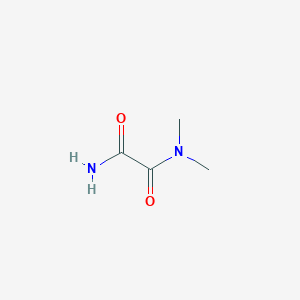
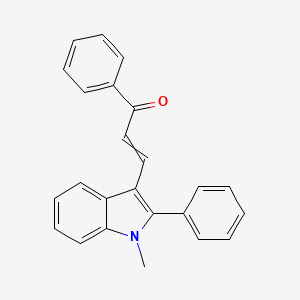

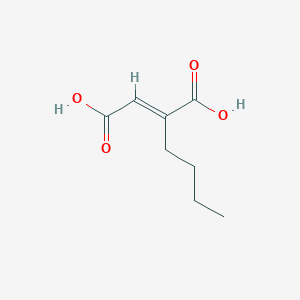
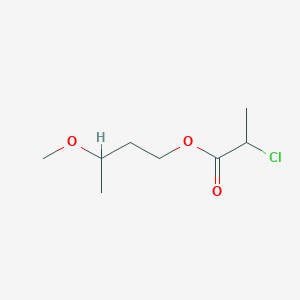

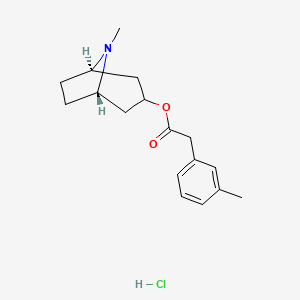
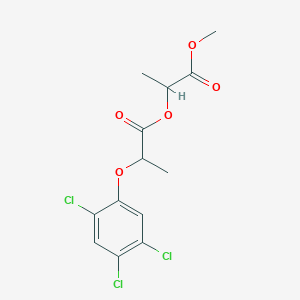
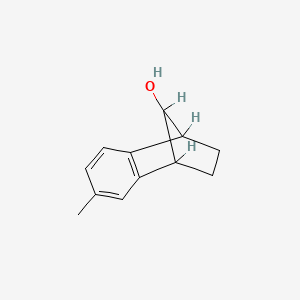
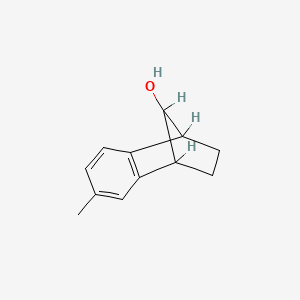
![ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate](/img/structure/B14742864.png)
![(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide](/img/structure/B14742867.png)
![6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine](/img/structure/B14742876.png)
